molecular formula C10H20N2O4 B1662084 (S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate CAS No. 87694-49-3

(S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate

Cat. No. B1662084
CAS RN: 87694-49-3
M. Wt: 232.28 g/mol
InChI Key: PWQIGBOSLQHOBT-UHFFFAOYSA-N
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Description

(S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate, also known as (S)-tert-butyl carbamate, is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid that is soluble in organic solvents, such as ethanol and dimethyl sulfoxide. This compound is an important intermediate in the synthesis of various compounds and has been used in the synthesis of pharmaceuticals, pesticides, and other compounds.

Scientific Research Applications

Synthesis and Chemical Properties

  • Intermediate in Biologically Active Compounds : (S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate has been identified as an important intermediate in the synthesis of various biologically active compounds, such as omisertinib (AZD9291). A study described a rapid synthetic method for a similar compound, demonstrating its utility in pharmaceutical applications (Zhao et al., 2017).

  • Role in Diels-Alder Reactions : This compound has been used in the preparation and Diels-Alder reactions of 2-amido substituted furan, showing its application in complex chemical synthesis (Padwa et al., 2003).

  • Photocatalysis Applications : A study reported the use of a tert-butyl carbamate derivative in photoredox-catalyzed amination of o-hydroxyarylenaminones. This demonstrates its potential in photocatalyzed protocols and the synthesis of chromones (Wang et al., 2022).

  • In Antimitotic Agents : Chiral isomers of similar carbamates have shown activity in biological systems, indicating potential uses in the development of antimitotic agents (Temple & Rener, 1992).

Materials Science and Engineering

  • Corrosion Protection : Derivatives of this compound, such as tert-butyl((8-hydroxyquinolin-5-yl)-methyl)-carbamate, have been evaluated as corrosion inhibitors for carbon steel, which is significant for materials science and engineering (Faydy et al., 2019).

  • used in the synthesis of spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid, showing its relevance in agricultural chemistry (Brackmann et al., 2005).

Pharmaceutical Research

  • Development of Protease Inhibitors : In pharmaceutical research, stereoselective asymmetric aldol routes using tert-butyl carbamate derivatives have been employed for developing novel protease inhibitors, indicating its significance in drug discovery (Ghosh et al., 2017).

  • Pilot-Plant Synthesis for LFA-1 Inhibitors : A practical synthesis method for a tert-butyl carbamate derivative as an intermediate in the manufacture of lymphocyte function-associated antigen 1 inhibitors highlights its importance in the development of immunomodulatory drugs (Li et al., 2012).

Chemical Synthesis and Derivatives

  • Synthesis of Amino-Acid Methyl Esters : The compound has been utilized in the synthesis of non-proteinogenic amino-acid methyl esters, demonstrating its role in producing specialized chemical derivatives (1997).

  • Formation of Oxoindole-Linked Derivatives : Studies have involved the use of tert-butyl carbamate derivatives in forming oxoindole-linked α-alkoxy-β-amino acid derivatives, indicating its utility in synthesizing structurally complex and biologically relevant molecules (Ravikumar et al., 2015).

properties

IUPAC Name

tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4/c1-7(8(13)12(5)15-6)11-9(14)16-10(2,3)4/h7H,1-6H3,(H,11,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQIGBOSLQHOBT-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SQ Tang, M Leloire, S Schneider, J Mohr… - The Journal of …, 2020 - ACS Publications
Herein, we report the diastereoselective synthesis of a 3-amino-1,2,4-oxadiazine (AOXD) scaffold. The presence of a N–O bond in the ring prevents the planar geometry of the aromatic …
Number of citations: 2 pubs.acs.org
BH Patel, AM Mason, H Patel… - The Journal of …, 2011 - ACS Publications
The synthesis of biologically active o-aminoalkyl resorcylates and related dihydroxyisoindolinones from functionalized α-amino acids without the use of phenolic protection is described. …
Number of citations: 31 pubs.acs.org

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